5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide
Description
5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core linked to a substituted benzene ring. This compound’s structure includes key functional groups such as a sulfonamide bridge, an ethyl substituent on the quinoline moiety, and a methoxy group on the benzene ring. These tools are critical for elucidating molecular conformations and intermolecular interactions, which inform comparisons with structurally related compounds.
Properties
IUPAC Name |
5-ethyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-14-6-10-18(26-3)19(12-14)27(24,25)21-16-8-9-17-15(13-16)7-11-20(23)22(17)5-2/h6,8-10,12-13,21H,4-5,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSZPZCQIFXVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core linked to a methoxybenzene sulfonamide moiety. Its structural uniqueness contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 362.45 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 38.493 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and viruses. Notably, it has shown effectiveness against:
- Influenza A Virus
- Coxsackievirus B3
These findings suggest that the compound may inhibit viral replication through specific interactions with viral enzymes or receptors.
Anti-inflammatory and Anticancer Effects
The compound is under investigation for its potential anti-inflammatory and anticancer effects. Preliminary studies suggest that it may interact with multiple biological targets involved in inflammation and tumor growth regulation. The mechanism of action likely involves:
- Binding to Specific Enzymes : Inhibiting key enzymes involved in inflammatory pathways.
- Modulating Receptor Activity : Altering signaling pathways that contribute to cancer progression .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or bacterial growth.
- Receptor Modulation : It may bind to cell surface receptors, influencing cellular signaling pathways.
- Nucleic Acid Interaction : Potentially affecting gene expression and protein synthesis by binding to DNA/RNA .
Study on Antiviral Activity
A comparative study assessed the antiviral activity of several tetrahydroquinoline derivatives against human coronaviruses. The tested compounds demonstrated varying degrees of efficacy, with some exhibiting lower cytotoxicity compared to standard antiviral drugs like chloroquine and hydroxychloroquine. This highlights the potential of quinoline derivatives as antiviral agents .
Anticancer Research
In vitro studies have shown that derivatives similar to the target compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. These findings support the hypothesis that modifications in the quinoline structure can enhance anticancer activity .
Comparison with Similar Compounds
5-Fluor-N-[2-methyl-6-(trifluoromethyl)phenyl]-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide
N-[2-(Difluoromethyl)phenyl]-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Patent Compound 1 | Patent Compound 2 |
|---|---|---|---|
| Core Structure | Benzene-sulfonamide-tetrahydroquinolinone | Benzamide-triazolo-oxazine | Benzamide-triazolo-oxazine |
| Substituents | - Ethyl (quinoline) - Methoxy (benzene) |
- Trifluoromethyl (phenyl) - Fluorine (benzene) - Triazolo-oxazine |
- Difluoromethyl (phenyl) - Fluorine (benzene) - Triazolo-oxazine |
| Key Functional Groups | Sulfonamide, tetrahydroquinolinone | Benzamide, triazolo-oxazine, trifluoromethyl | Benzamide, triazolo-oxazine, difluoromethyl |
| Hypothetical Properties | Moderate solubility (methoxy enhances lipophilicity) | High metabolic stability (fluorine reduces oxidation) | Enhanced binding affinity (difluoromethyl improves steric fit) |
Key Findings:
Structural Divergence: The target compound’s tetrahydroquinolinone core distinguishes it from the triazolo-oxazine rings in the patent compounds. This difference likely impacts biological activity; triazolo-oxazine derivatives are often associated with kinase inhibition, whereas tetrahydroquinolinones may target protease enzymes .
Substituent Effects :
- The ethyl and methoxy groups in the target compound suggest moderate lipophilicity, contrasting with the fluorinated phenyl groups in the patent compounds, which enhance metabolic stability and membrane permeability .
- The sulfonamide group in the target compound may confer different hydrogen-bonding capabilities compared to the benzamide linkage in the patent examples.
Synthetic Considerations : Crystallographic refinement tools like SHELXL and SHELXT are essential for resolving structural ambiguities in such complex molecules, particularly for validating stereochemistry and packing interactions.
Research Implications
For instance:
- The tetrahydroquinolinone moiety may mimic natural substrates in enzyme-binding pockets.
- Fluorinated analogs in the patent compounds highlight the importance of halogenation for optimizing pharmacokinetics—a strategy that could be applied to the target molecule through synthetic modification .
Further studies using SHELX-based crystallography and comparative binding assays are recommended to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
